2-(3,5-Dimethylphenyl)amino-4-(2-fluorophenyl)thiazole
Description
2-(3,5-Dimethylphenyl)amino-4-(2-fluorophenyl)thiazole is a thiazole derivative featuring a 3,5-dimethylphenylamino group at the 2-position and a 2-fluorophenyl substituent at the 4-position. Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, often associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
Molecular Formula |
C17H15FN2S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-4-(2-fluorophenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H15FN2S/c1-11-7-12(2)9-13(8-11)19-17-20-16(10-21-17)14-5-3-4-6-15(14)18/h3-10H,1-2H3,(H,19,20) |
InChI Key |
JUABLOTXYKSMMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC=CC=C3F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenyl)amino-4-(2-fluorophenyl)thiazole typically involves the reaction of 3,5-dimethylaniline with 2-fluorobenzaldehyde in the presence of a thioamide. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The thiazole ring undergoes regioselective electrophilic substitution, primarily at the 5-position, due to electron-donating effects from the 3,5-dimethylphenyl group. Key reactions include:
Halogenation
-
Iodination : Reaction with I₂ in dimethyl sulfoxide (DMSO) at 80°C facilitates iodination at the 5-position, yielding 5-iodo derivatives. This proceeds via an α-iodoketone intermediate (Scheme 1) .
-
Bromination : N-Bromosuccinimide (NBS) in acetonitrile introduces bromine at the 5-position with 65–78% yields.
Nitration
-
Nitration using HNO₃/H₂SO₄ at 0–5°C selectively produces 5-nitro derivatives. The electron-withdrawing fluorine atom on the 2-fluorophenyl group directs nitration to the 5-position.
Table 1: Electrophilic Substitution Reaction Conditions
| Reaction Type | Reagents/Conditions | Position | Yield (%) | Reference |
|---|---|---|---|---|
| Iodination | I₂ (20 mol%), DMSO, 80°C, 12 h | C5 | 53 | |
| Bromination | NBS, CH₃CN, RT | C5 | 78 | |
| Nitration | HNO₃/H₂SO₄, 0–5°C | C5 | 62 |
Nucleophilic Reactions at the 2-Amino Group
The 2-amino group participates in condensation and acylation reactions:
Acylation
-
Reaction with chloroacetyl chloride in dry DMF yields N-(thiazol-2-yl)acetamide derivatives. For example:
2-(3,5-Dimethylphenyl)amino-4-(2-fluorophenyl)thiazole + ClCH₂COCl → N-Chloroacetyl derivative (82% yield) .
Schiff Base Formation
-
Condensation with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol under acidic conditions produces Schiff bases. Yields range from 55% to 70% depending on substituents .
Table 2: Nucleophilic Reaction Outcomes
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acylation | ClCH₂COCl, DMF, 70°C, 6 h | N-Chloroacetyl derivative | 82 | |
| Schiff Base | 4-NO₂C₆H₄CHO, EtOH, H⁺, reflux | 2-(4-Nitrobenzylideneamino)thiazole | 70 |
Oxidation and Ring Modification
The thiazole ring is susceptible to oxidative cleavage under strong conditions:
Oxidation to Thiazole-4-one
-
Treatment with H₂O₂ in acetic acid converts the thiazole to a thiazole-4-one derivative via sulfur oxidation. This reaction is pH-dependent, with optimal yields (68%) at pH 4–5 .
Ring Expansion
-
Reaction with maleic anhydride in glacial acetic acid forms a pyridothiazole system through a [4+2] cycloaddition mechanism .
Cross-Coupling Reactions
The fluorophenyl group enables palladium-catalyzed cross-coupling:
Suzuki Coupling
-
Reaction with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄/K₂CO₃ in dioxane yields biaryl derivatives (65–72% yield) .
Table 3: Cross-Coupling Reaction Parameters
| Coupling Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Suzuki | 4-MeOC₆H₄B(OH)₂, Pd(PPh₃)₄, dioxane | 4-(4-Methoxyphenyl)thiazole | 72 |
Reaction Optimization and By-Product Formation
-
By-Product Mitigation : Excess thiourea in the synthesis of 2-aminothiazoles leads to dithiazole thioether by-products (e.g., 4a in Table 1) . Optimizing the ketone/thiourea molar ratio (2:1) minimizes this .
-
Catalytic Systems : I₂/DMSO systems enhance reaction efficiency by regenerating iodine via HI oxidation, enabling catalytic turnover .
Mechanistic Insights
-
Electrophilic Substitution : Directed by the electron-donating dimethylphenyl group and electron-withdrawing fluorine atom.
-
Nucleophilic Reactivity : The 2-amino group’s lone pair facilitates acylation and condensation .
-
Oxidative Pathways : Thiazole sulfur’s oxidation state dictates product formation (e.g., sulfoxide vs. sulfone) .
Scientific Research Applications
2-(3,5-Dimethylphenyl)amino-4-(2-fluorophenyl)thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and antitumor properties, making it a candidate for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenyl)amino-4-(2-fluorophenyl)thiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory and microbial processes.
Comparison with Similar Compounds
Table 1: Substituent and Structural Comparisons
Biological Activity
2-(3,5-Dimethylphenyl)amino-4-(2-fluorophenyl)thiazole is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications of this compound.
- Molecular Formula : C17H15FN2S
- Molecular Weight : 298.38 g/mol
- CAS Number : 77815-14-6
This compound features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. The specific compound this compound has shown promising results in inhibiting the growth of resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium.
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Effective against methicillin-resistant strains |
| Enterococcus faecium | Effective against vancomycin-resistant strains |
Anticancer Activity
The anticancer potential of this compound has been evaluated using various cancer cell lines. Studies reveal that the compound exhibits cytotoxic effects on lung cancer (A549) and colorectal cancer (Caco-2) cells. The structure-activity relationship suggests that modifications in the thiazole ring significantly influence its anticancer efficacy.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | < 30 |
| Caco-2 (colorectal cancer) | < 25 |
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives can be attributed to their structural components. The presence of the 3,5-dimethylphenyl group and the fluorophenyl moiety enhances the lipophilicity and overall biological activity of the compound. SAR studies indicate that:
- Substituents on the thiazole ring : Altering substituents can either enhance or diminish antimicrobial and anticancer activities.
- Dimethyl substitution on phenyl rings : This modification is crucial for maintaining high activity levels against various pathogens.
Case Studies
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of various thiazoles, including this compound, demonstrating significant inhibition against resistant bacterial strains. The study highlighted its potential as a scaffold for developing new antimicrobial agents targeting multidrug-resistant pathogens .
- Cytotoxicity Studies : In vitro studies on A549 and Caco-2 cell lines showed that this compound exhibits cytotoxicity comparable to standard chemotherapeutics like doxorubicin. The mechanisms were explored through molecular dynamics simulations, indicating strong interactions with key cellular proteins .
Q & A
Basic: What are the optimal synthetic routes for preparing 2-(3,5-Dimethylphenyl)amino-4-(2-fluorophenyl)thiazole, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves a multi-step approach:
Intermediate Preparation: React substituted benzaldehyde derivatives with aminothiazole precursors under reflux conditions. For example, refluxing in absolute ethanol with glacial acetic acid as a catalyst promotes Schiff base formation (common in thiazole syntheses) .
Cyclization: Use solvents like DMSO under prolonged reflux (18–24 hours) to facilitate cyclization, followed by reduced-pressure distillation and crystallization in water-ethanol mixtures to isolate the product .
Yield Optimization: Key factors include stoichiometric ratios (e.g., 1:1 molar ratio of aldehyde to amine precursor), solvent polarity (DMSO enhances cyclization), and acid catalysis (5–10 drops of glacial acetic acid improves reaction efficiency). Yields typically range from 60–75%, with purity confirmed via melting point analysis (e.g., 141–143°C for analogous compounds) .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
A combination of spectroscopic and analytical techniques is essential:
- 1H/13C NMR: Identify aromatic protons (δ 6.71–7.99 ppm for aryl-H and thiazole protons) and confirm substitution patterns. For example, the 2-fluorophenyl group shows distinct splitting due to para-fluorine coupling .
- IR Spectroscopy: Detect NH stretches (~3250 cm⁻¹) and C-H aromatic vibrations (~3065 cm⁻¹) .
- Elemental Analysis: Validate empirical formulas (e.g., C, H, N content within ±0.3% of theoretical values) .
- Mass Spectrometry: Confirm molecular ion peaks (e.g., m/z 304 [M⁺] for similar thiazoles) .
Advanced: How can computational methods (e.g., DFT) resolve contradictions in experimental spectral data?
Methodological Answer:
Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects. To address this:
DFT Calculations: Optimize the molecular geometry using B3LYP/6-311+G(d,p) basis sets. Compare calculated vibrational frequencies (IR) and chemical shifts (NMR) with experimental data .
Solvent Modeling: Include solvent effects (e.g., PCM for ethanol or DMSO) to improve agreement between computed and observed spectra .
Hydrogen Bonding Analysis: Investigate intramolecular interactions (e.g., C–H···N bonds) that may shift proton resonances or stabilize specific conformers .
Advanced: What strategies are effective for analyzing the biological activity of this thiazole derivative?
Methodological Answer:
In Silico Docking: Use software like AutoDock to predict binding affinities to target proteins (e.g., kinases or microbial enzymes). Focus on the thiazole core and fluorophenyl group for hydrophobic interactions .
In Vitro Assays:
- Antimicrobial Activity: Test against Gram-positive/negative bacteria using MIC (Minimum Inhibitory Concentration) assays.
- Cytotoxicity: Evaluate IC₅₀ values in cancer cell lines (e.g., MCF-7 or HeLa) via MTT assays.
SAR Studies: Modify substituents (e.g., replace 2-fluorophenyl with 4-chlorophenyl) to correlate structural changes with activity trends .
Advanced: How can researchers address low reproducibility in crystallization or spectral data?
Methodological Answer:
Crystallization Control:
- Use slow evaporation of acetone or ethanol at 4°C to obtain single crystals for X-ray diffraction. Ensure consistent cooling rates (e.g., 0.5°C/hour) .
Spectral Reproducibility:
- Standardize solvent choices (e.g., CDCl₃ for NMR) and concentration (10–20 mg/mL).
- Calibrate instruments using reference compounds (e.g., TMS for NMR) .
Advanced: What are the key considerations for designing derivatives with enhanced bioactivity?
Methodological Answer:
Electron-Withdrawing Groups: Introduce halogens (e.g., 4-bromophenyl) or trifluoromethyl groups to improve metabolic stability and target binding .
Hybrid Scaffolds: Incorporate triazole or imidazole moieties to exploit synergistic interactions (e.g., 1,2,4-triazole-thiazole hybrids) .
Solubility Optimization: Add polar substituents (e.g., methoxy or amino groups) to enhance aqueous solubility without compromising lipophilicity .
Advanced: How can intramolecular hydrogen bonding influence the compound’s stability and reactivity?
Methodological Answer:
Structural Analysis: X-ray crystallography reveals planar geometries stabilized by C–H···N bonds, which reduce conformational flexibility and enhance thermal stability (e.g., melting points >140°C) .
Reactivity Impact: Intramolecular H-bonding can deactivate the amino group toward electrophilic substitution, directing reactions to the thiazole sulfur or fluorophenyl ring .
Advanced: What are the best practices for resolving discrepancies between experimental and computational data?
Methodological Answer:
Validation Metrics: Calculate RMSD (Root Mean Square Deviation) between experimental and DFT-predicted bond lengths/angles. Acceptable thresholds are <0.05 Å and <2° .
Dynamic Effects: Perform molecular dynamics simulations to account for temperature-dependent conformational changes .
Error Sources: Check for impurities (e.g., hydrate formation) or crystal packing effects in XRD data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
